Cas no 2034255-06-4 (N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide)

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide structure
2034255-06-4 structure
Product name:N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS No:2034255-06-4
MF:C18H16N2O3S
MW:340.396243095398
CID:5549002
PubChem ID:91817355

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F6518-2193
    • 2034255-06-4
    • N-(2-(5-acetylthiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
    • AKOS025324676
    • N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
    • Inchi: 1S/C18H16N2O3S/c1-12(21)17-8-7-14(24-17)9-10-19-18(22)15-11-16(23-20-15)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22)
    • InChI Key: NXLRWNZBNFVOET-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=CC=C1CCNC(C1C=C(C2C=CC=CC=2)ON=1)=O

Computed Properties

  • Exact Mass: 340.08816355g/mol
  • Monoisotopic Mass: 340.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 100Ų

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6518-2193-5mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
5mg
$69.0 2023-09-08
Life Chemicals
F6518-2193-10mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
10mg
$79.0 2023-09-08
Life Chemicals
F6518-2193-1mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
1mg
$54.0 2023-09-08
Life Chemicals
F6518-2193-4mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
4mg
$66.0 2023-09-08
Life Chemicals
F6518-2193-2mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
2mg
$59.0 2023-09-08
Life Chemicals
F6518-2193-15mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
15mg
$89.0 2023-09-08
Life Chemicals
F6518-2193-2μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6518-2193-5μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6518-2193-3mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
3mg
$63.0 2023-09-08
Life Chemicals
F6518-2193-10μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
2034255-06-4
10μmol
$69.0 2023-09-08

Additional information on N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Comprehensive Analysis of N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 2034255-06-4)

The compound N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 2034255-06-4) is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its unique structural features, including a thiophene ring, an oxazole core, and a phenyl substituent, this compound exhibits potential applications in various therapeutic areas. Researchers are particularly interested in its pharmacokinetic properties and bioactivity profiles, which make it a promising candidate for further investigation.

One of the most frequently searched questions regarding this compound is its synthetic pathway. The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions, including condensation, cyclization, and amidation. The 5-acetylthiophene moiety is a critical intermediate, often prepared via Friedel-Crafts acylation. The final step usually involves coupling the thiophene derivative with the oxazole-3-carboxamide segment, yielding the target molecule. This process highlights the importance of regioselectivity and stereochemical control in modern organic synthesis.

In the context of current research trends, this compound aligns with the growing interest in heterocyclic compounds as drug-like molecules. The oxazole ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to mimic peptide bonds and participate in hydrogen bonding. Combined with the thiophene and phenyl groups, the molecule offers a balanced mix of lipophilicity and polar surface area, which are crucial for oral bioavailability and target engagement.

Another hot topic in the scientific community is the potential biological targets of N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways or metabolic regulation. Its acetylthiophene component could play a role in modulating kinase activity, while the oxazole-3-carboxamide moiety might contribute to allosteric binding. These hypotheses are driving further in vitro and in vivo studies to elucidate its mechanism of action.

From a computational chemistry perspective, this compound has been the subject of molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses. Researchers are leveraging AI-driven drug discovery tools to predict its binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These efforts are part of a broader trend to accelerate hit-to-lead optimization and reduce the time and cost associated with traditional drug development.

The patent landscape for N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is also worth noting. Several pharmaceutical companies have filed patents covering its composition of matter, synthetic methods, and therapeutic uses. This intellectual property activity underscores its commercial potential, particularly in areas like oncology, neurology, and immunology. However, detailed clinical data remain limited, leaving room for further exploration.

In summary, N-[2-(5-acetylthiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS No. 2034255-06-4) represents a fascinating case study in the intersection of organic chemistry, medicinal chemistry, and computational biology. Its structural complexity and potential bioactivity make it a compelling subject for ongoing research, particularly in the era of precision medicine and personalized therapeutics. As scientists continue to unravel its secrets, this compound may well emerge as a cornerstone in the development of next-generation pharmaceuticals.

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